

(S)-Piperidin-3-ylmethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

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This technical guide provides a comprehensive overview of the molecular characteristics and synthetic pathways of **(S)-Piperidin-3-ylmethanol**, a pivotal chiral building block in modern drug discovery and development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.

Core Molecular Data

(S)-Piperidin-3-ylmethanol is a chiral organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position. It is essential to distinguish between the free base form and its hydrochloride salt, as their molecular properties differ. The quantitative data for both forms are summarized below for clear reference.

| Identifier | (S)-Piperidin-3-ylmethanol (Free Base) | (S)-Piperidin-3-ylmethanol Hydrochloride (Salt) |
|-------------------|---|--|
| Molecular Formula | C6H13NO ^[1] | C6H14CINO ^{[2][3]} |
| Molecular Weight | 115.17 g/mol ^[1] | 151.63 g/mol ^{[2][4]} |

Significance in Pharmaceutical Synthesis

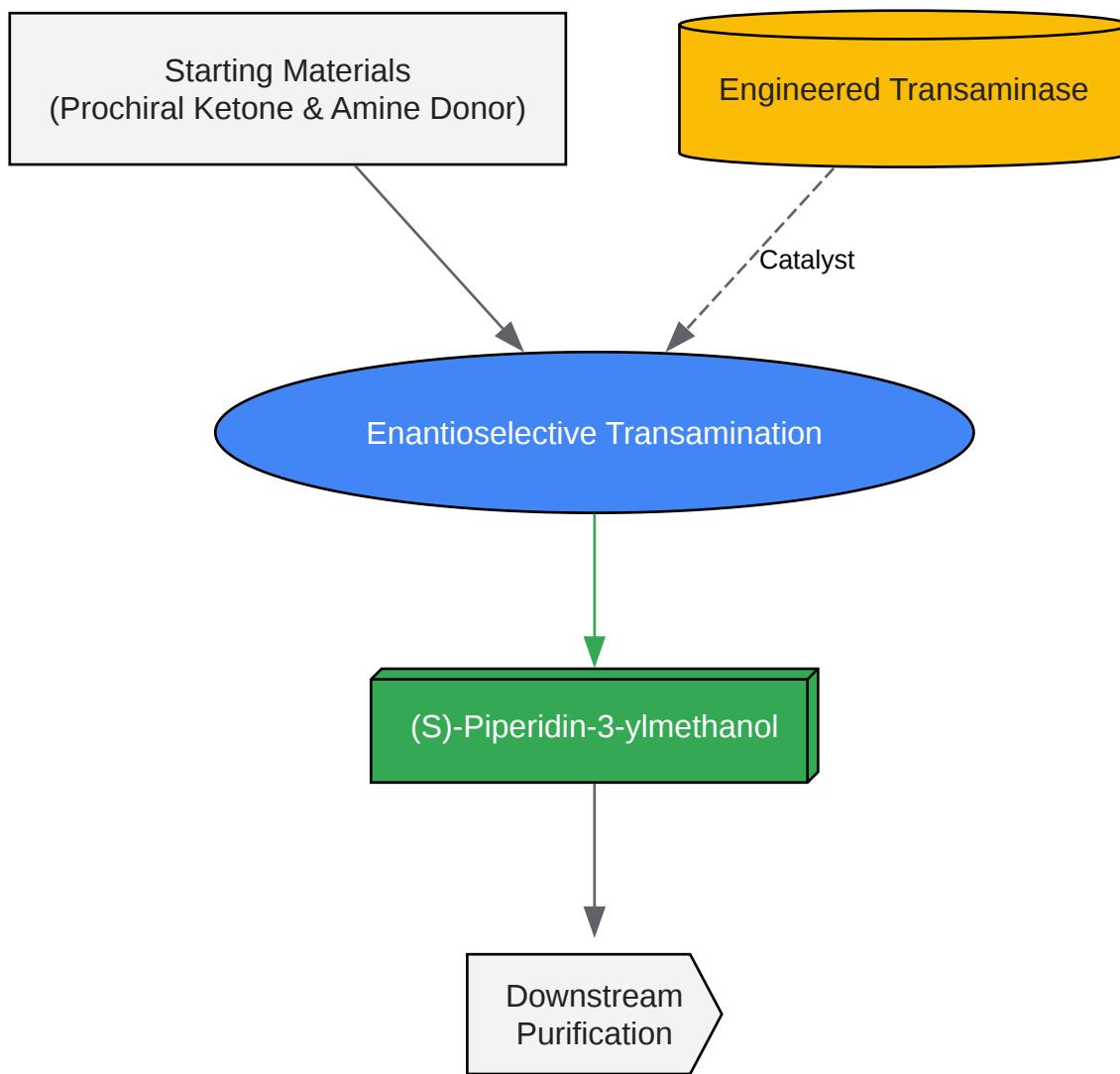
As a chiral piperidine derivative, **(S)-Piperidin-3-ylmethanol** is highly valued in medicinal chemistry for its role as a versatile intermediate.^[5] Its stereospecific configuration is crucial for the enantioselective synthesis of complex molecules, ensuring high purity and minimizing off-

target effects in the final drug product.^[5] Notably, it serves as a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.^[5] The presence of both a secondary amine and a primary alcohol functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.^[5]

Experimental Protocols: A Lcknowledged Synthetic Approach

While various synthetic routes exist, a notable advancement in the production of **(S)-Piperidin-3-ylmethanol** is the use of biocatalysis. An enantioselective biocatalytic method employing engineered transaminases has been described, offering a "green chemistry" approach to its synthesis.^[5] This methodology provides high enantiomeric excess and is amenable to larger-scale production, including continuous flow systems.^[5]

The logical workflow for such a biocatalytic synthesis is outlined in the diagram below.



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Caption: Generalized workflow for the biocatalytic synthesis of **(S)-Piperidin-3-ylmethanol**.

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References

- 1. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1125551-75-8|(S)-Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
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